molecular formula C11H15NO4 B14744477 2-[Bis(2-hydroxyethyl)amino]benzoic acid CAS No. 1504-43-4

2-[Bis(2-hydroxyethyl)amino]benzoic acid

Cat. No.: B14744477
CAS No.: 1504-43-4
M. Wt: 225.24 g/mol
InChI Key: WVRVDRGCRKEDLW-UHFFFAOYSA-N
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Description

2-[Bis(2-hydroxyethyl)amino]benzoic acid is a benzoic acid derivative featuring a tertiary amino group substituted with two hydroxyethyl chains. This structure makes it a compound of significant interest in pharmaceutical and materials science research. It serves as a versatile chemical building block for the synthesis of more complex molecules. Its structural features are similar to those used in developing self-assembling, biocompatible nanoparticles for targeted delivery systems, such as siRNA, showcasing its potential in advanced therapeutic applications . Para-aminobenzoic acid (PABA) is a well-known precursor in folic acid synthesis and a key scaffold in drug design, with derivatives demonstrating a range of biological activities including antimicrobial and anticancer properties . The bis(2-hydroxyethyl)amino group in its structure is a common feature in compounds designed for high water solubility and biocompatibility. Researchers can utilize this compound in the exploration of novel histone deacetylase (HDAC) inhibitors, an area of interest in cancer therapy, where benzoic acid derivatives have shown promise . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1504-43-4

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]benzoic acid

InChI

InChI=1S/C11H15NO4/c13-7-5-12(6-8-14)10-4-2-1-3-9(10)11(15)16/h1-4,13-14H,5-8H2,(H,15,16)

InChI Key

WVRVDRGCRKEDLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N(CCO)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(2-hydroxyethyl)amino]benzoic acid typically involves the reaction of 2-aminobenzoic acid with 2-chloroethanol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminobenzoic acid attacks the electrophilic carbon of 2-chloroethanol, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-[Bis(2-hydroxyethyl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[Bis(2-hydroxyethyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Bis(2-hydroxyethyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 2-[Bis(2-hydroxyethyl)amino]benzoic acid with analogous compounds:

Compound Name Molecular Formula Functional Groups Key Properties/Applications Source/Evidence
This compound C11H15NO5 -COOH, -N(CH2CH2OH)2 High solubility, potential pharmaceutical use Deduced
2-[(2-Hydroxyethyl)amino]benzoic acid C9H11NO3 -COOH, -NHCH2CH2OH Intermediate in drug synthesis
2-(2-Ethoxy-2-oxoacetamido)benzoic acid C11H11NO5 -COOH, -NHCOCOOEt Crystalline, hydrogen-bonded networks
2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic acid C18H18N2O6 -COOH, -NHCOBz, -OCH3, -COOCH3 Synthetic intermediate, enzyme inhibition studies
2-(2-Methoxyphenylamino)benzoic acid C14H13NO3 -COOH, -NHPh(OCH3) Antitumor activity (in vitro)
C.I. Pigment Red 100 (Diazenyl derivative) C17H19N3O4 -COOH, -N=N-Ph-N(CH2CH2OH)2 Dye industry, colorant applications

Physicochemical Properties

  • Solubility: The bis(2-hydroxyethyl)amino group in the target compound significantly increases water solubility compared to simpler analogs like 2-aminobenzoic acid. For example, 2-(2-Ethoxy-2-oxoacetamido)benzoic acid (C11H11NO5) exhibits moderate solubility in polar solvents due to its ethoxy-oxoacetamido group, while the hydroxyethyl groups in the target compound likely enhance solubility further .
  • Hydrogen Bonding : Crystallographic data for 2-(2-Ethoxy-2-oxoacetamido)benzoic acid reveal extensive O–H···O and C–H···O interactions, forming chains parallel to the [111] direction. The target compound’s hydroxyl groups are expected to promote similar hydrogen-bonded networks, influencing its solid-state stability .

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